2-Chloro-6-fluoro-3-methoxyphenylacetonitrile
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Overview
Description
2-Chloro-6-fluoro-3-methoxyphenylacetonitrile is an organic compound with the molecular formula C9H7ClFNO. It is a derivative of phenylacetonitrile, characterized by the presence of chloro, fluoro, and methoxy substituents on the aromatic ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-methoxyphenylacetonitrile typically involves the reaction of 2-chloro-6-fluoro-3-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the reaction with sodium cyanide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the acetonitrile group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-3-methoxyphenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenylacetonitriles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Chloro-6-fluoro-3-methoxyphenylacetonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Potential use in the development of new drugs targeting specific enzymes or receptors.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-methoxyphenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structural compatibility with the target site. The chloro, fluoro, and methoxy substituents play a crucial role in determining the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluoro-3-methoxybenzaldehyde
- 2-Chloro-6-fluoro-3-methoxyphenol
- 2-Chloro-6-fluoro-3-methoxybenzonitrile
Uniqueness
2-Chloro-6-fluoro-3-methoxyphenylacetonitrile is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical reactivity and biological activity. The methoxy group further enhances its solubility and interaction with molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-(2-chloro-6-fluoro-3-methoxyphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO/c1-13-8-3-2-7(11)6(4-5-12)9(8)10/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLMUDDUHVESQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)CC#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301246820 |
Source
|
Record name | 2-Chloro-6-fluoro-3-methoxybenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301246820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017777-64-8 |
Source
|
Record name | 2-Chloro-6-fluoro-3-methoxybenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluoro-3-methoxybenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301246820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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